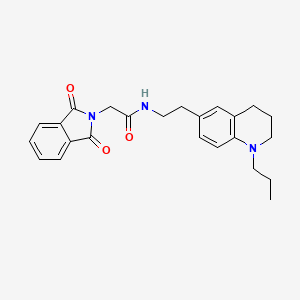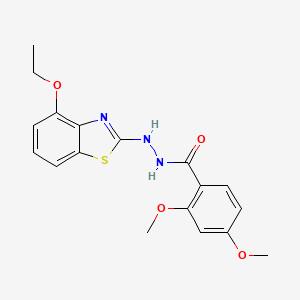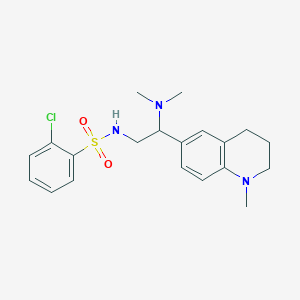
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, also known as propacetamol, is a prodrug of paracetamol, which is widely used as an analgesic and antipyretic drug. It is a white crystalline powder that is soluble in water and ethanol. Propacetamol is converted into paracetamol in the body by hydrolysis, which is a process that is catalyzed by esterases. This drug is used for the treatment of mild to moderate pain, fever, and inflammation.
科学的研究の応用
Synthetic Organic Chemistry
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide and its derivatives play a crucial role in synthetic organic chemistry, particularly in the development of chemoselective N-acylation reagents. Research in this area has led to the creation of compounds exhibiting superior chemoselectivity compared to existing N-acylation agents. This is significant for the synthesis of complex molecules, potentially offering new pathways in drug development and materials science. For instance, the development of chiral ligands based on the N-Ar axis has shown promising results in asymmetric catalysis, a critical process in the production of optically active pharmaceuticals (Kondo & Murakami, 2001).
Environmental Impacts
The environmental behavior of compounds related to 2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide, particularly chlorophenols, has been extensively studied. These compounds, due to their toxicity and persistence, pose risks to aquatic life and ecosystems. Studies have shown that chlorophenols can be moderate to highly persistent in the environment, depending on conditions, and may exert toxic effects on aquatic organisms upon long-term exposure. The bioaccumulation potential of these compounds is considered low, but their presence in water bodies can lead to significant environmental and health issues due to their strong organoleptic effects (Krijgsheld & Gen, 1986).
Moreover, research on the degradation of chlorophenols using advanced methods like zero-valent iron (ZVI) and bimetallic systems has shown potential for efficient decontamination strategies. These methods offer promising avenues for the removal of chlorophenols from polluted water sources, highlighting the intersection of synthetic chemistry and environmental engineering in addressing pollution (Gunawardana, Singhal, & Swedlund, 2011).
特性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-hydroxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-10-5-2-1-4-9(10)8-11(15)13-6-3-7-14/h1-2,4-5,14H,3,6-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXBNFCQYYQVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-(2-azabicyclo[2.1.1]hexan-1-yl)propanoate](/img/structure/B2589059.png)
![4-(Trifluoromethyl)-5h,7h,8h-pyrano[4,3-c]pyridazin-3-ol](/img/structure/B2589060.png)


![2-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2589068.png)


![(E)-1-(3,4-dichlorophenyl)-3-(methoxyamino)-2-[(Z)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2589071.png)

![[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate](/img/structure/B2589076.png)
![N-(2-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2589078.png)

![4-tert-butyl 6-ethyl hexahydrofuro[3,2-b]pyridine-4,6(2H)-dicarboxylate](/img/structure/B2589081.png)